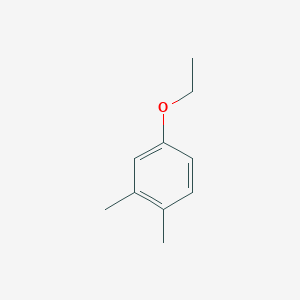

4-Ethoxy-1,2-dimethylbenzene

説明

4-Ethoxy-1,2-dimethylbenzene (IUPAC name: 4-ethoxy-1,2-dimethylbenzene) is a substituted aromatic compound featuring an ethoxy group (–OCH₂CH₃) at the para position (C4) and methyl groups (–CH₃) at the ortho positions (C1 and C2) of the benzene ring. For example, alkylation and etherification reactions involving dimethylbenzene derivatives (e.g., 4-methoxy-1,2-dimethylbenzene) typically employ potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile, followed by extraction and purification steps .

特性

IUPAC Name |

4-ethoxy-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROKZJTUJMANQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490238 | |

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61808-04-6 | |

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-dimethylbenzene can be achieved through several methods, including:

-

Friedel-Crafts Alkylation: : This method involves the alkylation of 1,2-dimethylbenzene (o-xylene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Reaction Conditions

Reagents: 1,2-dimethylbenzene, ethyl chloride, aluminum chloride

Solvent: Dichloromethane or carbon disulfide

Temperature: 0-5°C

Duration: Several hours

-

Williamson Ether Synthesis: : This method involves the reaction of 4-hydroxy-1,2-dimethylbenzene with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Reaction Conditions

Reagents: 4-hydroxy-1,2-dimethylbenzene, ethyl bromide, sodium hydride or potassium carbonate

Solvent: Dimethyl sulfoxide (DMSO) or acetone

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of 4-Ethoxy-1,2-dimethylbenzene typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is carried out in continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

4-Ethoxy-1,2-dimethylbenzene undergoes various chemical reactions, including:

-

Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The ethoxy and methyl groups are electron-donating, making the benzene ring more reactive towards electrophiles.

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitro derivatives.

Sulfonation: Reaction with sulfur trioxide (SO₃) or oleum to form sulfonic acid derivatives.

Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst to form halogenated derivatives.

-

Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reagents: Potassium permanganate, chromic acid

Conditions: Acidic or basic medium, elevated temperature

-

Reduction: : The nitro derivatives formed from nitration can be reduced to amino derivatives using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.

Reagents: Iron filings and hydrochloric acid, hydrogen gas and palladium catalyst

Conditions: Room temperature to reflux

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

4-Ethoxy-1,2-dimethylbenzene serves as an essential building block in the synthesis of more complex organic molecules. It can be utilized in reactions that require specific functional groups or structural frameworks. For instance, it has been explored in the synthesis of halogenated alkenones, which are valuable intermediates in the production of agriculturally active compounds and pharmaceuticals .

Catalytic Applications

Research indicates that derivatives of 4-ethoxy-1,2-dimethylbenzene can act as catalysts in various chemical reactions. Its ability to facilitate reactions that are otherwise challenging makes it a subject of interest in organic chemistry. For example, it can be involved in hydrolysis reactions where steric hindrance is a concern, enhancing yields and reaction rates .

Material Science

Polymer Production

The compound is also investigated for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of 4-ethoxy-1,2-dimethylbenzene into polymer formulations can lead to materials with improved performance characteristics suitable for various industrial applications.

Nanocomposite Development

In material science, 4-ethoxy-1,2-dimethylbenzene has been utilized in the development of nanocomposites. These materials combine nanoparticles with polymers or other matrices to produce materials with superior properties such as increased strength, reduced weight, and enhanced electrical conductivity. The unique properties of this compound contribute to the overall functionality of the resulting nanocomposites.

Case Study 1: Synthesis of Halogenated Alkenones

A study demonstrated the effectiveness of using 4-ethoxy-1,2-dimethylbenzene as a precursor for synthesizing halogenated alkenones through a reaction involving acid chlorides and vinyl ethers. The resulting compounds exhibited significant agricultural activity, showcasing the utility of this compound in developing agrochemicals .

Case Study 2: Polymer Enhancement

Research conducted on polymer blends incorporating 4-ethoxy-1,2-dimethylbenzene revealed that even small amounts could significantly improve mechanical properties. The study highlighted its potential for use in creating high-performance materials for automotive and aerospace applications .

作用機序

The mechanism of action of 4-Ethoxy-1,2-dimethylbenzene in chemical reactions involves the following steps:

-

Electrophilic Aromatic Substitution: : The ethoxy and methyl groups activate the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. The reaction proceeds through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Step 1: Formation of the sigma complex

Step 2: Deprotonation to yield the substituted product

-

Oxidation and Reduction: : The methyl groups can be oxidized to carboxylic acids, and nitro groups can be reduced to amino groups. These reactions involve the transfer of electrons and the formation of intermediate species such as radicals or carbocations.

類似化合物との比較

Table 1: Key Structural Analogs of 4-Ethoxy-1,2-dimethylbenzene

Reactivity and Functional Group Impact

Electron-Donating vs. Electron-Withdrawing Groups :

- The ethoxy group (–OCH₂CH₃) in 4-ethoxy-1,2-dimethylbenzene is electron-donating via resonance, similar to the methoxy group (–OCH₃) in 4-methoxy-1,2-dimethylbenzene. However, the bulkier ethoxy group may sterically hinder electrophilic substitution reactions compared to methoxy derivatives .

- Bromine (–Br) in 4-bromo-1,2-dimethylbenzene is electron-withdrawing, directing electrophilic attacks to meta positions, whereas ethoxy groups favor para/ortho substitution .

- Synthetic Applications: 4-Methoxy-1,2-dimethylbenzene has been used as a precursor for tricarbonyl chromium complexes, highlighting its utility in organometallic catalysis .

Physicochemical Properties :

- Ethyl-substituted analogs (e.g., 4-ethyl-1,2-dimethylbenzene) exhibit lower polarity and higher hydrophobicity compared to ethoxy derivatives, impacting solubility in organic solvents .

- 4-Ethenyl-1,2-dimethoxybenzene demonstrates enhanced reactivity in polymerization due to its vinyl group, a feature absent in 4-ethoxy-1,2-dimethylbenzene .

生物活性

4-Ethoxy-1,2-dimethylbenzene, also known as ethyl p-cresol, is an aromatic compound with the molecular formula C10H14O. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities. This article aims to explore the biological activity of 4-ethoxy-1,2-dimethylbenzene, focusing on its anti-inflammatory and antioxidant properties, along with relevant case studies and research findings.

4-Ethoxy-1,2-dimethylbenzene is characterized by its ethoxy group attached to a dimethylbenzene structure. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 195 °C |

| Melting Point | -20 °C |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Anti-inflammatory Properties

Research indicates that 4-ethoxy-1,2-dimethylbenzene exhibits significant anti-inflammatory activity. In a study involving animal models, the compound was shown to reduce markers of inflammation such as cytokines and prostaglandins. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Antioxidant Activity

The antioxidant potential of 4-ethoxy-1,2-dimethylbenzene has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies

-

Study on Inflammation in Rodent Models :

A study conducted on male Wistar rats assessed the anti-inflammatory effects of 4-ethoxy-1,2-dimethylbenzene administered at varying doses (50 mg/kg and 100 mg/kg). The results indicated a significant decrease in paw edema compared to control groups, suggesting its efficacy in managing inflammation . -

Antioxidant Efficacy in Human Cell Lines :

In vitro studies using human fibroblast cell lines demonstrated that treatment with 4-ethoxy-1,2-dimethylbenzene resulted in a marked reduction in reactive oxygen species (ROS) levels. The compound's ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) was also noted .

The biological activities of 4-ethoxy-1,2-dimethylbenzene can be attributed to its interaction with various cellular pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines by blocking NF-kB activation.

- Scavenging Free Radicals : Its antioxidant properties are linked to its ability to donate electrons to free radicals, neutralizing them before they can cause cellular damage.

Safety and Toxicity

While promising, the safety profile of 4-ethoxy-1,2-dimethylbenzene must be considered. Toxicological assessments have indicated that high doses may lead to liver toxicity and alterations in enzyme levels. Long-term exposure studies are necessary to fully understand its safety implications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-1,2-dimethylbenzene, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS). Key steps include:

- Electrophile Generation : Use a Lewis acid (e.g., AlCl₃) to activate acyl chlorides or anhydrides for Friedel-Crafts acylation .

- Regioselectivity Control : The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups act as ortho/para-directing substituents. Steric hindrance from the 1,2-dimethyl groups may favor para-substitution .

- Purification : Distillation or column chromatography is recommended due to the compound's liquid state at room temperature .

Q. How can spectroscopic techniques validate the molecular structure of 4-Ethoxy-1,2-dimethylbenzene?

- Methodological Answer :

- NMR :

- ¹H NMR : Methyl groups (δ ~2.2–2.4 ppm), ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂), and aromatic protons (δ ~6.5–7.2 ppm) .

- ¹³C NMR : Aromatic carbons (δ ~110–150 ppm), ethoxy carbons (δ ~60–70 ppm), and methyl carbons (δ ~20–25 ppm).

- IR : C-O stretching of the ethoxy group (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 150.22 (C₁₀H₁₄O) .

Q. What safety protocols are essential for handling 4-Ethoxy-1,2-dimethylbenzene in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Storage : Keep in airtight containers away from oxidizing agents and ignition sources .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence electrophilic substitution reactivity in 4-Ethoxy-1,2-dimethylbenzene?

- Methodological Answer :

- Electronic Effects : The ethoxy group donates electron density via resonance, activating the ring for EAS. Methyl groups are weakly electron-donating via induction.

- Steric Effects : The 1,2-dimethyl groups create steric hindrance, potentially favoring para-substitution over ortho. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state geometries .

- Experimental Validation : Compare reaction rates and substitution patterns with analogs like 4-methoxy-1,2-dimethylbenzene (CAS 4685-47-6) .

Q. Can eco-friendly catalytic systems replace traditional Lewis acids in Friedel-Crafts reactions involving 4-Ethoxy-1,2-dimethylbenzene?

- Methodological Answer :

- Ionic Liquids : Test [BMIM][AlCl₄] as a recyclable catalyst to reduce waste .

- Heterogeneous Catalysts : Screen zeolites or metal-organic frameworks (MOFs) for improved selectivity and reduced corrosion .

- Solvent-Free Conditions : Optimize reaction kinetics under neat conditions to minimize solvent use .

Q. What are the decomposition pathways and toxic byproducts of 4-Ethoxy-1,2-dimethylbenzene under high-temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify decomposition thresholds.

- GC-MS : Detect volatile byproducts (e.g., benzene derivatives, CO) during pyrolysis .

- Ecotoxicity Assays : Use Daphnia magna or algal cultures to assess aquatic toxicity of degradation products .

Q. How does 4-Ethoxy-1,2-dimethylbenzene perform as a substrate in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Functionalization : Introduce halogens (e.g., bromination using NBS) or nitro groups for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Case Study : Synthesize a library of analogs by varying substituents on the benzene ring and screen for antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。